molecular formula C8H11BrN2O2 B13244784 2-Bromo-3-ethoxy-5H,6H,8H-imidazo[2,1-c][1,4]oxazine

2-Bromo-3-ethoxy-5H,6H,8H-imidazo[2,1-c][1,4]oxazine

Cat. No.: B13244784
M. Wt: 247.09 g/mol
InChI Key: OTLQECMJINLGFZ-UHFFFAOYSA-N
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Description

2-Bromo-3-ethoxy-5H,6H,8H-imidazo[2,1-c][1,4]oxazine is a brominated heterocyclic compound featuring a fused imidazo-oxazine scaffold. The compound’s core structure consists of an imidazole ring fused to a 1,4-oxazine ring, with bromine at position 2 and an ethoxy group at position 3. Such substitutions are critical for modulating electronic properties, solubility, and reactivity, making it a valuable intermediate in medicinal chemistry and materials science .

Key features:

  • Molecular Formula: Likely C₈H₁₁BrN₂O₂ (inferred from analogs in ).
  • Molecular Weight: Estimated ~260–280 g/mol (based on similar compounds in ).
  • Applications: Potential as a building block for pharmaceuticals, agrochemicals, or ligands in catalysis.

Properties

Molecular Formula

C8H11BrN2O2

Molecular Weight

247.09 g/mol

IUPAC Name

2-bromo-3-ethoxy-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine

InChI

InChI=1S/C8H11BrN2O2/c1-2-13-8-7(9)10-6-5-12-4-3-11(6)8/h2-5H2,1H3

InChI Key

OTLQECMJINLGFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=C2N1CCOC2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-ethoxy-5H,6H,8H-imidazo[2,1-c][1,4]oxazine typically involves the reaction of appropriate starting materials under specific conditionsThe reaction conditions often require the use of solvents such as dichloromethane or ethanol and catalysts like palladium or copper compounds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-ethoxy-5H,6H,8H-imidazo[2,1-c][1,4]oxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper, and nickel compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxo derivatives .

Scientific Research Applications

2-Bromo-3-ethoxy-5H,6H,8H-imidazo[2,1-c][1,4]oxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-3-ethoxy-5H,6H,8H-imidazo[2,1-c][1,4]oxazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The imidazo[2,1-c][1,4]oxazine scaffold is highly versatile. Below is a comparison with key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine () Bromo at C2 C₆H₇BrN₂O 203.0 Baseline brominated analog; used in cross-coupling reactions .
2,3-Dibromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine () Bromo at C2 and C3 C₆H₆Br₂N₂O 281.93 Enhanced electrophilicity; potential for sequential substitutions .
Methyl 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate () Bromo at C2, methyl ester at C3 C₈H₉BrN₂O₃ 261.08 Improved solubility; ester group enables further functionalization .
2-Bromo-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine () Bromo at C2, different ring fusion C₆H₇BrN₂O 202.98 Altered ring strain; distinct reactivity in nucleophilic substitutions .

Reactivity and Functionalization

  • Bromine Reactivity : The bromine atom at C2 in the target compound and its analogs (e.g., ) facilitates Suzuki-Miyaura couplings or nucleophilic aromatic substitutions, a trait shared with 2-bromoimidazo-oxazines in and .

Physicochemical Properties

  • Solubility : The ethoxy group increases hydrophobicity compared to carboxylate derivatives () but reduces crystallinity relative to dibromo analogs ().
  • Stability : Bromine at C2 stabilizes the ring against oxidation, as seen in and .

Pharmacological Potential

  • SAR Insights : Substituents at C3 (ethoxy vs. bromo or ester) significantly alter binding affinity, as observed in related benzoxazepines ().

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